![molecular formula C20H20N2O2 B5655157 3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)
3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone, typically involves strategies that utilize the unique reactivity of quinazolinone scaffolds. Cyclization of alkenyl(alkynyl)-functionalized quinazolinones is a notable strategy for constructing polyheterocyclic structures, leveraging the synergy between endocyclic amidine and exocyclic unsaturated moieties for efficient heterocycle formation (Vaskevych, Dekhtyar, & Vovk, 2023). This approach highlights the synthetic flexibility and potential for structural diversity inherent to quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by the quinazoline core, a fused bicyclic system comprising a benzene ring and a pyrimidine ring. This core structure is pivotal in the molecule's interaction with biological targets, offering a scaffold for further modifications to enhance biological activity. Functionalized quinazolinones, especially those with additional fused rings or substituents, exhibit a wide range of biological activities, underscoring the importance of the core structure in medicinal chemistry applications (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, primarily due to the reactivity of the quinazoline nitrogen atoms and the potential for nucleophilic attack at the carbonyl group. This reactivity enables the synthesis of a wide array of derivatives through reactions such as alkylation, acylation, and nucleophilic substitution. The incorporation of different functional groups through these reactions can significantly alter the chemical properties of the quinazolinone scaffold, leading to molecules with diverse pharmacological profiles (Faisal & Saeed, 2021).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the quinazoline core. These properties are crucial for determining the compound's suitability for pharmaceutical formulations. The introduction of specific functional groups can be strategized to optimize these physical properties, enhancing bioavailability and pharmacokinetic profiles.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties that are central to their biological activity. These include the ability to form hydrogen bonds, aromatic interactions, and electrostatic interactions with biological targets. The chemical versatility of the quinazolinone scaffold allows for the design of molecules with tailored reactivity and binding characteristics, facilitating the development of compounds with specific biological activities (Mphahlele, 2022).
特性
IUPAC Name |
3-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-6-16-13-15(2)9-10-19(16)24-12-11-22-14-21-18-8-5-4-7-17(18)20(22)23/h3-5,7-10,13-14H,1,6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYKZQRTYLEBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chloro-1H-pyrazol-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5655075.png)
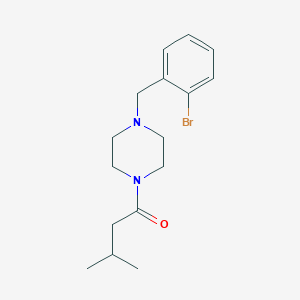
![N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5655091.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)
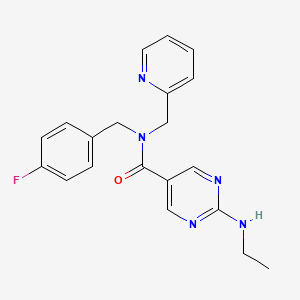
![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)
![3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5655113.png)
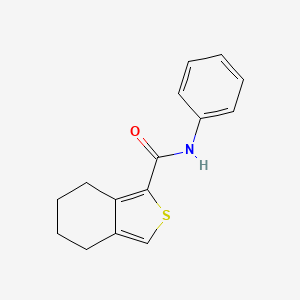
![2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)
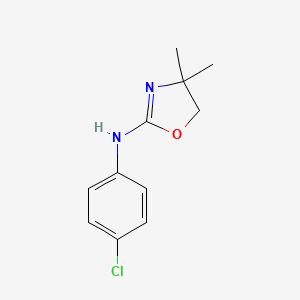
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5655166.png)
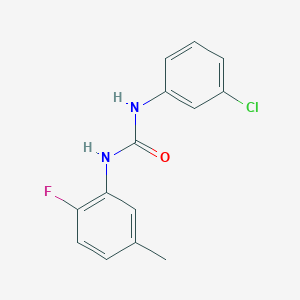
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)
![sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate](/img/structure/B5655185.png)